

In-Depth Technical Guide to the Spectral Data of 3-Iodo-2-methoxypyridine

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Compound of Interest

Compound Name: 3-Iodo-2-methoxypyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3-iodo-2-methoxypyridine**, a key intermediate in pharmaceutical and agrochemical research. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for **3-iodo-2-methoxypyridine**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.13	dd	4.88, 1.76	H6
8.03	dd	7.61, 1.76	H4
6.65	dd	7.61, 4.88	H5
4.00	s	-	-OCH ₃

Solvent: CDCl₃, Frequency: 400 MHz^[1]

Table 2: ^{13}C NMR Spectral Data

Experimental ^{13}C NMR data for **3-iodo-2-methoxypyridine** is not readily available in the public domain. However, analysis of structurally similar compounds allows for a prediction of the expected chemical shifts.

Table 3: Mass Spectrometry Data

The following table lists the predicted mass-to-charge ratios (m/z) for various adducts of **3-iodo-2-methoxypyridine**.

Adduct	m/z
$[\text{M}+\text{H}]^+$	235.95670
$[\text{M}+\text{Na}]^+$	257.93864
$[\text{M}-\text{H}]^-$	233.94214
$[\text{M}+\text{NH}_4]^+$	252.98324
$[\text{M}+\text{K}]^+$	273.91258
$[\text{M}]^+$	234.94887
$[\text{M}]^-$	234.94997

Table 4: IR Spectral Data

Experimental IR spectral data for **3-iodo-2-methoxypyridine** is not readily available in the public domain. Characteristic vibrational frequencies for similar pyridine derivatives would be expected, including C-H stretching, C=C and C=N ring stretching, and C-O stretching.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Synthesis of 3-Iodo-2-methoxypyridine

A common synthetic route to **3-iodo-2-methoxypyridine** involves the directed ortho-metalation of 2-methoxypyridine followed by iodination.

Procedure:

- A solution of 2,2,6,6-tetramethylpiperidine (TMP) and n-butyllithium in tetrahydrofuran (THF) is prepared at 0°C.
- To this solution, 2-methoxypyridine is added, and the mixture is stirred at room temperature for 2 hours.
- The reaction is then cooled to 0°C, and a solution of iodine in THF is added.
- The reaction is quenched with a 10% aqueous solution of sodium thiosulfate.
- The product is extracted with dichloromethane (DCM), and the combined organic layers are dried over magnesium sulfate and concentrated.
- Purification is achieved by silica gel column chromatography.[\[1\]](#)

NMR Spectroscopy

¹H and ¹³C NMR Spectra Acquisition: A sample of **3-iodo-2-methoxypyridine** is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy: A small amount of the liquid sample is placed directly onto the diamond crystal of the ATR accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.

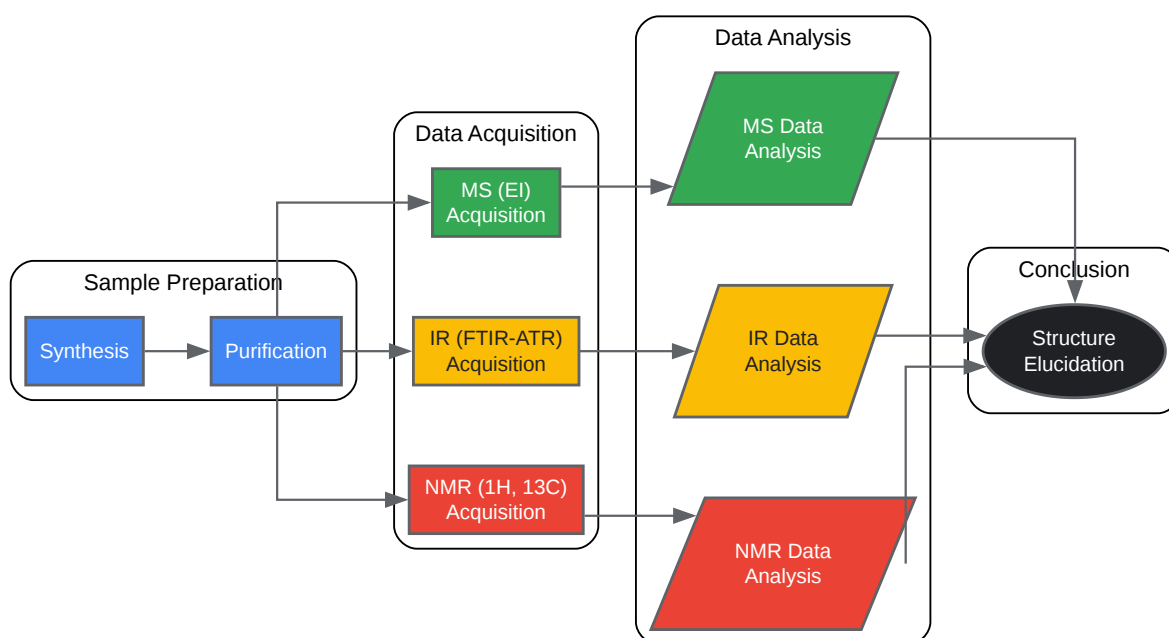
Mass Spectrometry

Electron Impact (EI) Mass Spectrometry: A dilute solution of the sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or gas

chromatography inlet. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis.



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References

- 1. 3-Iodo-2-methoxypyridine | 112197-15-6 [chemicalbook.com]
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